Salvipisone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-10,12,21H,1,6-8H2,2-5H3 |
InChI Key |
VOKIUOOBDLVZMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(=C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(=C)C |
Synonyms |
salvipisone |
Origin of Product |
United States |
Biosynthesis and Chemical Synthesis of Salvipisone
Elucidation of the Natural Biosynthetic Pathway of Salvipisone
The natural production of this compound in plants, such as Salvia sclarea, occurs through a complex series of biochemical reactions. Like other diterpenoids, its carbon skeleton is assembled from simple five-carbon precursors via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Identification of Precursor Molecules and Intermediates in this compound Biosynthesis
The biosynthesis of all diterpenoids, including this compound, begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov The MEP pathway synthesizes these fundamental building blocks from primary metabolites. Through sequential condensation, these C5 units are assembled into the C20 precursor, Geranylgeranyl pyrophosphate (GGPP), which is the direct precursor to the vast array of diterpenes found in nature. nih.govrsc.org
Following the formation of GGPP, the pathway toward abietane (B96969) diterpenoids involves a series of cyclization and rearrangement reactions. The key intermediate for many abietane diterpenoids is ferruginol (B158077). nih.govrsc.org While the precise enzymatic steps from ferruginol to this compound have not been fully elucidated, it is hypothesized that ferruginol undergoes a series of oxidative modifications to yield the final this compound structure. nih.gov One proposed pathway suggests that abietaquinone, an oxidized form of 11-hydroxy-ferruginol, may serve as an intermediate that is subsequently converted to this compound. nih.gov
Enzymatic Steps and Reaction Cascades Involved in this compound Formation (e.g., GGPP, CPPS)
The formation of the characteristic tricyclic abietane skeleton from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process occurs in two main steps:
Class II diTPS Activity : The enzyme copalyl diphosphate synthase (CPPS) initiates the process by protonating the terminal double bond of GGPP, leading to a bicyclization reaction that forms a labdadienyl/copalyl diphosphate (CPP) intermediate. nih.govmdpi.com
Class I diTPS Activity : A subsequent enzyme, such as a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from CPP and orchestrates a further series of cyclizations and rearrangements to produce the foundational abietane hydrocarbon skeleton, such as miltiradiene. nih.gov
Following the creation of the core skeleton, a variety of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), introduce oxygen-containing functional groups and perform rearrangements to generate the diverse array of abietane diterpenoids, including the likely precursor ferruginol and ultimately this compound. nih.gov
Total Synthesis Strategies for this compound and its Analogs
The laboratory synthesis of complex natural products like this compound presents a significant challenge that requires strategic planning and precise execution of chemical reactions.
Retrosynthetic Analysis and Critical Synthetic Transformations for this compound
While a formal total synthesis of this compound has not been widely reported, a plausible retrosynthetic analysis can be proposed based on its structure and established synthetic methodologies for related abietane diterpenoids. thieme-connect.com Retrosynthesis involves mentally deconstructing the target molecule into simpler, commercially available starting materials.
For this compound, key disconnections would likely include:
Side Chain Disconnection : The 4-methylpent-4-enyl side chain could be disconnected from the aromatic ring, suggesting its installation via a cross-coupling reaction or a Friedel-Crafts alkylation.
Ring Construction : The tricyclic core could be simplified. For instance, the B-ring could be disconnected using a logic reverse to the Robinson annulation, a powerful method for forming six-membered rings in terpenoid synthesis. thieme-connect.com This would break the molecule down into simpler A-ring and C-ring precursors.
Functional Group Interconversion : The ortho-quinone moiety on the C-ring would be considered a late-stage transformation, likely arising from the oxidation of a catechol or a related phenol (B47542) precursor, such as the one found in ferruginol.
Critical transformations in a forward synthesis would involve building the tricyclic skeleton and carefully installing the required functional groups and stereocenters.
Stereoselective and Enantioselective Approaches in this compound Synthesis
This compound possesses multiple stereocenters, meaning its three-dimensional arrangement of atoms is specific. A successful total synthesis must control this stereochemistry. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.
Achieving this for a molecule like this compound would likely involve:
Substrate-Controlled Reactions : Using the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of a subsequent reaction.
Chiral Auxiliaries : Temporarily attaching a chiral molecule to a precursor to guide a reaction's stereochemistry, after which the auxiliary is removed.
Asymmetric Catalysis : Employing a chiral catalyst to favor the formation of one enantiomer over the other.
These approaches are crucial in modern organic synthesis to ensure the final synthesized molecule is identical to the natural product. nih.gov
Biotechnological and Metabolic Engineering Approaches for this compound Production
Due to the low abundance of this compound in its natural source and the complexity of its chemical synthesis, biotechnological methods offer a promising alternative for its production. mdpi.comresearchgate.net Research has focused on using hairy root cultures of Salvia sclarea, induced by transformation with Agrobacterium rhizogenes, as a platform for producing this compound and related diterpenoids. mdpi.comnih.govznaturforsch.com
Metabolic engineering strategies have been successfully applied to these hairy root cultures to significantly enhance the yield of abietane diterpenes. mdpi.com These approaches involve genetically modifying the plant's biosynthetic pathways to channel more precursors towards the desired products. Key strategies include:
Blocking Competing Pathways : GGPP is a precursor not only for diterpenoids but also for other essential plant compounds like gibberellins. By silencing or inhibiting the gene for ent-copalyl diphosphate synthase (ent-CPPS), the first committed enzyme in the gibberellin pathway, the metabolic flux of GGPP can be redirected towards the production of this compound and its relatives. mdpi.com
Elicitation : Treating the hairy root cultures with signaling molecules like methyl jasmonate (MeJA) or coronatine (B1215496) can induce the expression of defense-related genes, including those in the diterpenoid biosynthesis pathway, leading to increased accumulation of the target compounds. mdpi.comresearchgate.net
Transcription Factor Engineering : Overexpressing key transcription factors, such as AtMYC2 and AtWRKY18, can coordinately up-regulate multiple genes within the biosynthetic pathway, resulting in a significant increase in the production of compounds like aethiopinone (B1206593) and this compound. researchgate.net
These combined approaches have demonstrated the potential to increase the yield of abietane diterpenes in S. sclarea hairy roots by up to 30 times compared to control cultures. mdpi.com
Interactive Data Table: Metabolic Engineering Strategies for Abietane Diterpene Production in S. sclarea Hairy Roots
| Engineering Strategy | Target Gene(s)/Process | Observed Outcome | Reference |
| Gene Overexpression | DXS, DXR, GGPPS, CPPS | Increased expression of rate-limiting enzymes. | mdpi.com |
| Pathway Blocking | Silencing of ent-CPPS | Increased availability of GGPP for diterpene synthesis. | mdpi.com |
| Elicitation | Treatment with Methyl Jasmonate | Significant accumulation of aethiopinone and other diterpenes. | mdpi.comresearchgate.net |
| TF Engineering | Overexpression of AtMYC2, AtWRKY18 | Coordinated up-regulation of biosynthetic genes, increasing aethiopinone and this compound. | researchgate.net |
| Combined Approaches | Multiple strategies applied | Up to 30-fold increase in total abietane diterpene content. | mdpi.com |
Hairy Root Culture Systems for Enhanced this compound Biosynthesis
Hairy root culture has emerged as a highly effective and stable platform for producing plant-derived secondary metabolites. nih.govresearchgate.net These cultures are established by infecting plant tissues, known as explants, with the soil bacterium Agrobacterium rhizogenes. plantcelltechnology.comresearchgate.net The bacterium transfers a segment of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, causing the proliferation of genetically transformed roots at the infection site. plantcelltechnology.comnih.gov
These "hairy roots" possess several advantageous characteristics for biotechnological production. They typically exhibit rapid growth in culture media without the need for exogenous plant hormones, are genetically and biochemically stable, and can produce a profile of secondary metabolites that is comparable or sometimes superior to that of the roots of the parent plant. researchgate.netnih.govfrontiersin.org
For this compound production, hairy root cultures of Salvia species, particularly Salvia sclarea, have been successfully established. proquest.commdpi.com The process generally involves co-cultivating leaf explants with an A. rhizogenes strain, after which the induced hairy roots are grown in a liquid medium. nih.gov These cultures can then be scaled up using bioreactors to generate significant biomass for the extraction of target compounds like this compound. nih.govnih.gov Research has shown that hairy root cultures of S. sclarea are capable of synthesizing and accumulating a range of abietane diterpenoids, with this compound often being a major component. researchgate.net
| Characteristic | Description | Advantage for this compound Production |
|---|---|---|
| Genetic Transformation | Induced by Agrobacterium rhizogenes-mediated gene transfer. plantcelltechnology.com | Ensures stable and consistent production of secondary metabolites. researchgate.net |
| Growth Rate | Typically fast and prolific branching. nih.gov | Allows for rapid biomass accumulation and higher yields in a shorter time. mdpi.com |
| Culture Conditions | Grown in hormone-free liquid media. researchgate.net | Simplifies the culture process and reduces costs. |
| Metabolite Profile | Often mirrors the phytochemical profile of the natural plant roots. frontiersin.org | Provides a reliable source of root-specific compounds like this compound. proquest.comresearchgate.net |
Elicitation Strategies for Increased this compound Accumulation
Elicitation is a widely used biotechnological strategy to enhance the production of secondary metabolites in plant cell and organ cultures. nih.govnih.gov It involves the application of specific agents, known as elicitors, which trigger defense and stress responses within the plant cells. researchgate.net This response often leads to the activation of biosynthetic pathways and a subsequent increase in the accumulation of secondary metabolites. nih.govmdpi.com
Elicitors can be broadly categorized as biotic (derived from biological sources) or abiotic (physical or chemical factors). nih.gov In the context of Salvia sclarea hairy root cultures, elicitation has proven to be a powerful tool for boosting the yield of abietane diterpenes, including this compound. proquest.commdpi.com
Key elicitors used for this purpose include:
Methyl jasmonate (MJ): A plant signaling molecule involved in defense responses. Treatment of S. sclarea hairy roots with MJ has been shown to significantly up-regulate the transcription of genes in the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which is responsible for diterpenoid biosynthesis. mdpi.com This leads to a marked increase in the production of compounds like this compound and aethiopinone. mdpi.com
Coronatine (Cor): A phytotoxin that mimics jasmonate signaling, also used to effectively stimulate diterpene production in these cultures. proquest.commdpi.com
The effectiveness of an elicitor depends on several factors, including its concentration, the duration of exposure, and the growth stage of the culture. nih.govnih.gov By optimizing these parameters, researchers can significantly amplify the productivity of the hairy root system.
| Elicitor | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Methyl Jasmonate (MJ) | Induces defense signaling pathways, up-regulating biosynthetic genes of the MEP pathway (e.g., SsDXS, SsDXR). | Significantly increases the accumulation of this compound, aethiopinone, and other diterpenoids. | proquest.commdpi.com |
| Coronatine (Cor) | Acts as a mimic of jasmonate signaling to trigger plant defense responses. | Effectively enhances the overall yield of abietane diterpenes. | proquest.commdpi.com |
Genetic Engineering of Biosynthetic Pathways for this compound Overproduction
While elicitation provides a temporary boost in production, genetic engineering offers a more permanent solution for creating high-yielding hairy root lines. nih.govnih.gov This approach, often called metabolic engineering, involves the targeted modification of a plant's genetic makeup to enhance the flow of metabolic precursors toward the synthesis of a desired compound. mdpi.commdpi.com
The biosynthesis of this compound originates from the plastidial MEP pathway, which produces the universal C5 precursors for all terpenoids. proquest.commdpi.com By identifying and manipulating the genes that control rate-limiting steps or key branch points in this pathway, it is possible to significantly increase the final yield of abietane diterpenes.
Successful genetic engineering strategies in S. sclarea hairy roots include:
Coordinated Gene Regulation with Transcription Factors (TFs): A more sophisticated approach involves using transcription factors that can simultaneously activate multiple genes within a biosynthetic pathway. Overexpressing specific TFs, such as AtWRKY18, AtWRKY40, and AtMYC2 in S. sclarea hairy roots, has been shown to coordinately up-regulate several MEP pathway genes. researchgate.netmdpi.com This strategy resulted in a significant fold-increase in total abietane diterpenes, particularly this compound and aethiopinone. mdpi.com
These genetic modifications can lead to substantial enhancements in productivity, with some engineered hairy root lines showing a 2 to 30-fold increase in abietane diterpene content compared to control lines. proquest.commdpi.com
| Strategy | Target Gene(s)/Factor(s) | Outcome | Reference |
|---|---|---|---|
| Enzyme Overexpression | DXS, DXR, GGPPS, CPPS | Increased metabolic flux through the MEP pathway, enhancing the pool of diterpene precursors. | proquest.commdpi.com |
| Transcription Factor Engineering | AtWRKY18, AtWRKY40, AtMYC2 | Coordinated up-regulation of multiple biosynthetic genes, leading to a more than 4-fold increase in total abietane diterpenes. | researchgate.netmdpi.com |
Molecular and Cellular Mechanisms of Salvipisone Action
Identification and Validation of Direct Molecular Targets of Salvipisone
The precise molecular targets of this compound are an area of ongoing investigation. Research has primarily focused on its effects against bacteria, offering insights into its mechanism of action by identifying what it does and does not interact with.
Characterization of Protein-Salvipisone Interactions (e.g., receptor binding, enzyme inhibition)
Current evidence suggests that this compound's antibacterial activity does not stem from direct interaction with several common antibiotic targets. Studies have concluded that its synergistic effect with β-lactam antibiotics is not due to the inhibition of penicillinase, alterations in the expression of penicillin-binding protein 2a (PBP2a), or direct binding to cell wall components like peptidoglycan and teichoic acids. nih.govresearchgate.net
Instead, the primary mechanism appears to be a physical interaction with the bacterial cell envelope. As a lipophilic compound, this compound is thought to alter the hydrophobicity of the bacterial cell surface. nih.govresearchgate.net This disruption of the cell wall and membrane permeability is the likely cause of its bactericidal and bacteriostatic effects against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.govnih.gov While specific receptor binding or enzyme inhibition has not been definitively identified for this compound, its ability to compromise the physical integrity of the cell membrane is a key aspect of its action.
Nucleic Acid-Salvipisone Interactions and Related Biological Consequences
There is currently no direct scientific evidence to suggest that this compound interacts with nucleic acids such as DNA or RNA. While some antibacterial compounds function by targeting enzymes essential for DNA replication and transcription, like DNA gyrase, this mechanism has not been attributed to this compound. researchgate.net Similarly, related compounds from the broader class of diterpenes, such as tanshinones, have been shown to interact with DNA; however, these findings have not been extended to this compound, and it remains an area for future research.
Modulation of Intracellular Signaling Pathways by this compound
The extent to which this compound modulates specific intracellular signaling pathways in either bacterial or eukaryotic cells is not well-documented in current scientific literature.
Perturbation of Upstream and Downstream Signaling Cascades by this compound
Specific upstream or downstream signaling cascades directly affected by this compound have not yet been elucidated. While other diterpenes isolated from Salvia species are known to influence various signaling pathways, research has not yet specifically identified the molecular signaling effects of this compound. nih.gov Its primary described action of disrupting the cell membrane in bacteria suggests that any downstream effects may be a secondary consequence of this initial physical damage rather than a direct modulation of specific signaling proteins.
Crosstalk and Integration of this compound-Mediated Signaling Networks
Given the lack of identified primary signaling targets for this compound, any discussion of crosstalk or integration of signaling networks would be speculative. This represents a significant gap in the understanding of this compound's complete mechanism of action.
Influence of this compound on Fundamental Cellular Processes
This compound has a demonstrated and significant impact on fundamental cellular processes in bacteria, particularly those related to viability and community behavior. nih.govresearchgate.net
The compound exhibits both bacteriostatic and bactericidal activity against a range of Gram-positive bacteria. nih.gov Its most notable effect is on the process of biofilm formation, a critical virulence factor for many pathogenic bacteria. This compound is effective at both inhibiting the initial formation of biofilms and reducing the viability of cells within established, mature biofilms. researchgate.net Research has shown it can inhibit preformed S. aureus and S. epidermidis biofilms by at least 85% at a concentration of 37.5 µg/mL and can reduce the number of live cells in established biofilms by 45.7% to 77.1%. nih.govresearchgate.net This anti-biofilm activity is a key cellular consequence of its action, potentially linked to the inhibition of bacterial adhesion to surfaces. researchgate.net
The influence of this compound on the cellular processes of eukaryotic cells has not been extensively studied.
Interactive Data Tables
Table 1: Documented Antibacterial and Anti-Biofilm Activity of this compound This table summarizes the observed effects of this compound on various bacterial strains and their biofilms as reported in scientific literature.
| Target Organism | Effect | Key Findings |
| Staphylococcus aureus (including MRSA) | Bacteriostatic/Bactericidal | Effective against antibiotic-resistant strains. nih.gov |
| Staphylococcus epidermidis (including MRSE) | Bacteriostatic/Bactericidal | Effective against antibiotic-resistant strains. nih.gov |
| Enterococcus faecalis | Growth Inhibition | Demonstrates activity against Gram-positive bacteria. nih.gov |
| Staphylococcal Biofilms | Inhibition & Disruption | Inhibited preformed biofilms by ≥85% at 37.5 µg/mL. researchgate.net |
| Staphylococcal Biofilms | Reduction in Viability | Decreased live biofilm cells by 45.7% - 77.1%. nih.govresearchgate.net |
| Synergy with Antibiotics | Potentiation | Acts synergistically with β-lactams, glycopeptides, and oxazolidinones. nih.gov |
Table 2: Summary of Molecular Interaction Mechanisms for this compound This table outlines the current understanding of this compound's molecular interactions based on available research.
| Target Type | Specific Target | Interaction Documented? | Mechanism/Note |
| Protein | Penicillin-Binding Protein 2a (PBP2a) | No | Investigated and ruled out as a direct target. nih.gov |
| Penicillinase | No | Investigated and ruled out as a direct target. nih.gov | |
| Cell Wall Component | Peptidoglycan / Teichoic Acids | No | Direct binding has been ruled out. nih.gov |
| Cellular Structure | Bacterial Cell Wall/Membrane | Yes (Indirect) | Alters cell surface hydrophobicity and permeability. nih.govresearchgate.net |
| Nucleic Acid | DNA / RNA | No | No evidence of direct interaction. |
This compound-Induced Modulation of Microbial Biofilm Formation and Adhesion
This compound has demonstrated significant activity in modulating the formation and adhesion of microbial biofilms, a critical virulence factor for many pathogenic bacteria. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune responses.
Research has shown that this compound is effective against biofilms of Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.gov Studies have indicated that this compound can decrease the number of viable cells within established staphylococcal biofilms by a significant margin, ranging from 45.7% to 77.1%. nih.gov Furthermore, it has been observed to alter the morphology of these biofilms. nih.gov
The anti-biofilm activity of this compound is not limited to preventing biofilm formation; it also affects the viability of cells within mature, 24-hour-old staphylococcal biofilms. nih.gov This suggests that this compound may be a promising agent for addressing established biofilm-related infections. It is important to note that while effective against Gram-positive bacteria, this compound does not show inhibitory activity against the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, or pathogenic fungi like Candida albicans. nih.gov
The proposed mechanism for this anti-biofilm activity involves an alteration of the bacterial cell surface hydrophobicity. nih.gov This change in surface properties likely interferes with the initial adhesion of bacteria to surfaces, a crucial first step in biofilm formation, and may also disrupt the cell-to-cell interactions necessary for biofilm integrity.
Table 1: Effect of this compound on Staphylococcal Biofilms
| Bacterial Strain | Effect of this compound | Percentage Reduction in Viable Biofilm Cells | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Reduction in viable cells, altered biofilm morphology | 45.7% - 77.1% | nih.gov |
| Staphylococcus epidermidis (MRSE) | Reduction in viable cells, altered biofilm morphology | 45.7% - 77.1% | nih.gov |
| Staphylococcus aureus | Limited survival of 24-hour-old biofilm | Not specified | nih.gov |
| Staphylococcus epidermidis | Limited survival of 24-hour-old biofilm | Not specified | nih.gov |
Cellular Responses to this compound in Select In Vitro Models (e.g., cytotoxic and proapoptotic activity)
In addition to its antimicrobial properties, this compound has exhibited notable cytotoxic and proapoptotic effects in various in vitro cancer cell line models. This suggests a potential role for this compound in cancer research and therapy.
Studies have demonstrated that this compound possesses relatively high cytotoxicity against human leukemia cell lines, including HL-60 and NALM-6. nih.gov The cytotoxic activity is concentration-dependent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.gov
A significant finding is that this compound's cytotoxicity extends to multidrug-resistant (MDR) cancer cells. For instance, it has shown equal cytotoxic activity against the parental HL-60 cell line and its multidrug-resistant counterpart, HL-60/ADR. nih.gov This suggests that this compound may not be a substrate for the multidrug resistance-associated protein 1 (MRP1), a common mechanism by which cancer cells develop resistance to chemotherapeutic agents. nih.gov
The mechanism underlying this compound's cytotoxicity appears to be the induction of apoptosis, or programmed cell death. Research has shown that this compound can induce apoptosis in a time- and concentration-dependent manner. nih.gov A key mediator of this process is caspase-3, an enzyme that plays a central role in the execution phase of apoptosis. nih.gov The activation of caspase-3 has been observed in leukemia cells treated with this compound. nih.gov
Table 2: Cytotoxic Activity of this compound on Leukemia Cell Lines
| Cell Line | Type of Cancer | IC50 Range (µg/mL) | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | 0.6 - 7.7 | 2.0 - 24.7 | nih.gov |
| NALM-6 | Human B-cell Precursor Leukemia | 0.6 - 7.7 | 2.0 - 24.7 | nih.gov |
| HL-60/ADR | Multidrug-Resistant Human Promyelocytic Leukemia | Equal to parental HL-60 | Equal to parental HL-60 | nih.gov |
Mechanistic Insights into this compound's Effects on Bacterial Cell Wall/Membrane Permeability
The antimicrobial and anti-biofilm activities of this compound are closely linked to its effects on the bacterial cell envelope. The primary mechanism appears to be the disruption of the cell wall and/or membrane, leading to increased permeability.
This compound is a relatively lipophilic compound, a characteristic that likely facilitates its interaction with the lipid components of bacterial membranes. nih.gov It has been proposed that this compound synergizes with β-lactam antibiotics by altering the cell surface hydrophobicity and increasing the permeability of the cell wall and membrane. nih.gov This increased permeability would allow for greater penetration of the co-administered antibiotic, enhancing its efficacy against resistant strains like MRSA.
It is important to distinguish this mechanism from other ways that compounds can overcome antibiotic resistance. Studies have indicated that this compound does not act by altering the expression of penicillin-binding protein 2a (PBP2a), which is the key determinant of methicillin (B1676495) resistance in staphylococci. nih.gov Furthermore, it does not appear to inhibit penicillinase production. nih.gov
Additionally, research suggests that this compound does not directly bind to major components of the Gram-positive cell wall, such as peptidoglycan and teichoic acids. nih.gov This indicates that its effect is likely due to a more general disruption of the membrane's structure and function rather than a specific interaction with these polymers. The alteration of cell surface hydrophobicity is a key aspect of this mechanism, as it can disrupt the delicate balance of the bacterial cell envelope, leading to increased permeability and, ultimately, contributing to its antibacterial and anti-biofilm effects. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Salvipisone Analogs
Design and Synthetic Exploration of Salvipisone Derivatives and Analogs
The exploration of this compound's therapeutic potential necessitates the synthesis of derivatives and analogs to optimize its activity, selectivity, and pharmacokinetic properties. While extensive synthetic libraries specifically derived from this compound are not widely reported, the principles of medicinal chemistry provide a clear framework for such endeavors.
The rational design of an analog library for a natural product like this compound would typically follow established strategies such as structure-based design and ligand-based design. In the absence of a well-defined biological target for this compound, a ligand-based approach is often employed initially. This involves using the structure of the active molecule (this compound) as a template.
A systematic approach would involve creating a library of compounds by modifying specific functional groups on the this compound scaffold. Key areas for modification on the abietane (B96969) core would include the ortho-hydroxy quinone moiety, the isopropyl group, and other positions on the tricyclic ring system. The goal is to probe the chemical space around the core structure to identify modifications that enhance potency, reduce toxicity, or improve drug-like properties. By comparing the biological activities of these new analogs, a structure-activity relationship (SAR) can be established, providing insights into which structural features are essential for the desired effect.
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's biological activity or pharmacokinetic profile. For this compound, several bioisosteric replacements could be envisioned to modulate its properties:
Hydroxyl Group: The phenolic hydroxyl group could be replaced with bioisosteres such as an amine (-NH2), thiol (-SH), or fluorine (-F) to alter its hydrogen bonding capacity, pKa, and metabolic stability.
Carbonyl Groups: The dione (B5365651) functionality could be modified, for instance, by reducing one or both carbonyls to hydroxyl groups or replacing them with other electron-withdrawing groups to investigate their role in the compound's mechanism.
Isopropyl Group: This bulky, lipophilic group could be replaced with other alkyl groups (e.g., cyclopropyl, tert-butyl) to probe the size and nature of the binding pocket it interacts with.
Scaffold modification, or "scaffold hopping," is a more advanced technique that involves replacing the core abietane framework with a structurally different scaffold while retaining the key pharmacophoric elements in the correct spatial orientation. This can lead to the discovery of novel chemical classes with similar biological activity but potentially improved intellectual property positions and physicochemical properties. However, studies detailing such bioisosteric or scaffold modifications for this compound have not been extensively published.
Elucidation of Key Pharmacophoric Elements in this compound Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Identifying these key elements in this compound is critical for understanding its interaction with molecular targets.
A preliminary SAR can be inferred by comparing the antimicrobial activity of this compound with that of structurally related diterpenoids isolated from the same sources.
| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| This compound | 18.75 |
| Aethiopinone (B1206593) | 75 |
| 1-Oxoaethiopinone | >150 |
| Ferruginol (B158077) | >150 |
| Data sourced from studies on diterpenoids from Salvia sclarea hairy roots. nih.govresearchgate.net |
The data clearly indicates that this compound is the most potent among these related natural products, suggesting that its unique structural features are vital for its high efficacy.
The structure of this compound contains several functional groups that likely play critical roles in its molecular interactions and antimicrobial activity:
Ortho-Hydroxy Quinone System: This feature is a key difference between this compound and less active analogs like Ferruginol. The arrangement of a hydroxyl group adjacent to a dione system is a well-known pharmacophore in many biologically active molecules. This moiety can participate in strong hydrogen bonding and may act as a metal chelator, potentially disrupting essential metal-dependent enzymes in bacteria.
Abietane Skeleton: The rigid, tricyclic, and lipophilic core of the molecule likely facilitates its passage through the bacterial cell membrane. Studies suggest that this compound may alter cell surface hydrophobicity and membrane permeability, which could be a key part of its mechanism of action. nih.gov
Like most natural products, this compound is a chiral molecule with multiple stereocenters within its abietane framework. The specific three-dimensional arrangement of atoms is typically crucial for precise interaction with biological targets, such as enzyme active sites or receptors. It is highly probable that only one specific stereoisomer of this compound is responsible for the observed potent antimicrobial activity. However, research focused on the synthesis and biological evaluation of different stereoisomers of this compound to confirm the precise stereochemical requirements for its activity has not been widely reported in the literature.
Computational Chemistry Approaches for this compound SAR/SMR
Computational chemistry offers powerful tools for investigating SAR and SMR, providing insights that can guide the synthesis of more effective analogs. While specific computational studies focused on a library of this compound derivatives are limited, several techniques could be applied.
Molecular Docking: This technique could be used to predict the binding pose and affinity of this compound and its analogs within the active site of a putative bacterial protein target. dergipark.org.trmicrobiologyjournal.org Such studies could help rationalize the observed SAR; for example, they could show why the hydroxyl group is essential for binding or why a smaller or larger substituent than the isopropyl group reduces activity.
Pharmacophore Modeling: Based on the structures of active compounds like this compound and inactive ones like Ferruginol, a 3D pharmacophore model can be generated. nih.govmdpi.com This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and their required spatial arrangement for antimicrobial activity. Such a model could then be used for virtual screening of compound databases to identify new and structurally diverse molecules with the potential for similar activity.
Quantum Mechanics (QM): Calculations such as Density Functional Theory (DFT) can be used to analyze the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals, which can provide a deeper understanding of its reactivity and interaction capabilities. researchgate.net
These computational approaches could significantly accelerate the optimization of this compound as a lead compound by prioritizing the synthesis of analogs with the highest probability of success.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This technique is instrumental in understanding the binding mode of a ligand and its affinity for a target. Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the complex, simulating the movements of atoms and molecules over time.
For abietane diterpenoids, the structural relatives of this compound, molecular docking studies have been employed to investigate their potential as inhibitors of various biological targets. For instance, studies on royleanone (B1680014) derivatives, another class of abietane diterpenoids, have used molecular docking to explore their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov These studies suggest that specific structural modifications, such as the introduction of aromatic moieties, can enhance the binding affinity of these compounds to the target protein. nih.gov Similarly, docking studies on other abietane diterpenes have explored their potential to inhibit enzymes like lipoxygenase (LOX), providing insights into their anti-inflammatory properties. consensus.app
A hypothetical molecular docking study of a this compound analog with a target protein, such as a bacterial enzyme, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then predict the most stable binding poses and calculate a docking score, which is an estimate of the binding affinity.
Table 1: Hypothetical Molecular Docking Parameters for a this compound Analog
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Interacting Residues | Tyr123, Phe256, Leu345 | Key amino acid residues in the protein's active site that form interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces | The nature of the chemical interactions stabilizing the ligand-protein complex. |
Following docking, MD simulations could be performed on the predicted this compound analog-protein complex. These simulations would reveal the stability of the binding pose over time and highlight key dynamic interactions that are not apparent from static docking poses. Analysis of the MD trajectory could provide information on the flexibility of the complex and the role of water molecules in mediating the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
While no specific QSAR studies focused solely on a this compound series are readily available, the principles of QSAR have been widely applied to other classes of natural products, including diterpenoids, to understand their anticancer and antimicrobial activities. For a series of this compound analogs, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values).
The next step would be the calculation of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a QSAR model that correlates the descriptors with the biological activity. A hypothetical QSAR equation for a series of this compound analogs might look like this:
pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + 3.4
This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are positively correlated with activity, while increased molecular weight is detrimental.
Table 2: Example Data for a Hypothetical QSAR Study of this compound Analogs
| Compound | pIC50 (Experimental) | logP | Molecular Weight | Dipole Moment | pIC50 (Predicted) |
| Analog 1 | 6.2 | 3.1 | 314 | 2.5 | 6.1 |
| Analog 2 | 6.8 | 3.5 | 328 | 2.8 | 6.7 |
| Analog 3 | 5.9 | 2.9 | 300 | 2.2 | 5.8 |
A robust QSAR model would be validated using internal and external validation techniques to ensure its predictive power. Such a model would be a valuable tool for guiding the design of new this compound derivatives with improved potency.
De Novo Design Strategies Inspired by the this compound Scaffold
De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activities from scratch. researchgate.net When inspired by a natural product scaffold like this compound, this approach can lead to the discovery of new chemotypes that retain the key pharmacophoric features of the original molecule but possess improved drug-like properties.
De novo design algorithms can work in several ways. Some methods build molecules atom-by-atom or fragment-by-fragment within the active site of a target protein, ensuring a good fit. Other approaches use the structural information of a known active compound, like this compound, to generate novel scaffolds that mimic its shape and electronic properties. This latter strategy, often referred to as scaffold hopping, can be particularly useful for generating compounds with novel intellectual property.
A de novo design strategy based on the this compound scaffold might begin by identifying the key structural features responsible for its biological activity. This "pharmacophore" could consist of a specific arrangement of hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.
The design algorithm would then generate new molecular scaffolds that present these pharmacophoric features in the same spatial arrangement. The generated structures would be filtered based on various criteria, such as synthetic accessibility, drug-likeness (e.g., adherence to Lipinski's rule of five), and predicted binding affinity to the target.
Table 3: Potential Output of a De Novo Design Program Based on the this compound Scaffold
| Designed Compound ID | Scaffold Type | Predicted Affinity (kcal/mol) | Lipinski's Rule of 5 Violations | Synthetic Accessibility Score |
| DN-1 | Fused heterocyclic | -9.2 | 0 | 7.5 |
| DN-2 | Spirocyclic | -8.7 | 0 | 6.8 |
| DN-3 | Bridged bicyclic | -9.5 | 1 | 5.2 |
The most promising candidates from the de novo design process would then be prioritized for chemical synthesis and biological evaluation, potentially leading to the discovery of novel therapeutic agents with mechanisms of action related to that of this compound.
Preclinical Research Methodologies and Findings for Salvipisone
In Vitro Biochemical and Cell-Based Assays for Salvipisone Research
A range of in vitro assays has been fundamental in characterizing the bioactivity of this compound. These laboratory-based techniques allow for the controlled study of its effects on specific biological targets, such as enzymes, cells, and microorganisms.
Current research literature does not extensively detail specific enzyme inhibition or activation assays for this compound. However, studies investigating its synergistic antibacterial effects with β-lactam antibiotics have provided some mechanistic insights. Research suggests that this compound's ability to enhance the efficacy of these antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) is likely not due to the inhibition of key bacterial resistance enzymes like penicillin-binding protein 2a (PBP2a) or penicillinase. nih.gov The proposed mechanism involves an alteration of the bacterial cell surface hydrophobicity and cell wall or membrane permeability. nih.govresearchgate.net This indicates that while direct enzyme inhibition may not be the primary mode of synergistic action, the compound affects broader cellular structures that may be influenced by enzymatic processes.
Cell-based functional assays have been crucial in demonstrating the biological effects of this compound. These assays have primarily focused on its antibacterial and anticancer properties.
Antibacterial and Anti-biofilm Activity: this compound has demonstrated significant activity against Gram-positive bacteria, including antibiotic-resistant strains. nih.gov Standard methodologies such as the Clinical and Laboratory Standards Institute (CLSI) method, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay, and confocal laser scanning microscopy (CLSM) have been employed to evaluate its efficacy. nih.govresearchgate.net
Studies have shown that this compound can act as a bactericidal or bacteriostatic agent against planktonic cultures of S. aureus and S. epidermidis. nih.govresearchgate.net Furthermore, it exhibits potent anti-biofilm activity, limiting the viability of established biofilms formed by these bacteria, a significant advantage over many conventional antibiotics. nih.govresearchgate.net this compound has been observed to reduce the number of live cells within mature staphylococcal biofilms by a substantial percentage. nih.govresearchgate.net
| Bacterial Strain | Assay Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Planktonic Culture | Bactericidal or bacteriostatic activity | nih.gov |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | Planktonic Culture | Bactericidal or bacteriostatic activity | nih.gov |
| Staphylococcus aureus | 24-hour Biofilm | Decreased number of live biofilm cells by 45.7% - 77.1% | nih.gov |
| Staphylococcus epidermidis | 24-hour Biofilm | Inhibited preformed biofilms by at least 85% at 37.5 µg/mL | researchgate.net |
| Gram-positive bacteria (general) | Growth Inhibition Assay | Inhibited growth at concentrations of 37.5-75.0 µg/mL | nih.gov |
| Gram-negative bacteria (E. coli, P. aeruginosa) | Growth Inhibition Assay | No growth inhibition observed | nih.gov |
Cytotoxic Activity against Leukemia Cell Lines: In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects against human leukemia cell lines. Specifically, research has shown that this compound exhibits relatively high cytotoxicity against HL-60 (human promyelocytic leukemia) and NALM-6 (human B-cell precursor leukemia) cells. mdpi.com
| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | 0.6 - 7.7 | 2.0 - 24.7 | mdpi.com |
| NALM-6 | Human B-cell Precursor Leukemia | 0.6 - 7.7 | 2.0 - 24.7 | mdpi.com |
Based on the available scientific literature, there is no specific information indicating the use of high-throughput or high-content screening platforms in the preclinical research of this compound.
Ex Vivo Tissue and Organ Culture Models for this compound Studies
There is currently no available information in the reviewed scientific literature regarding the use of ex vivo tissue or organ culture models for studies involving this compound.
In Vivo Animal Models for Mechanistic Elucidation of this compound Effects
Information regarding the use of in vivo animal models for the mechanistic elucidation of this compound's effects is not present in the currently available scientific literature.
Consistent with the lack of in vivo data, there is no information available on the development and validation of specific animal models for the preclinical assessment of this compound.
Analytical Methodologies for Salvipisone Detection and Quantification in Research
Chromatographic Techniques for Salvipisone Isolation and Purity Assessment
Chromatography is an indispensable tool in natural product research for the isolation of pure compounds from complex mixtures and for the assessment of their purity. For a diterpenoid like this compound, a variety of techniques are employed, each leveraging different physicochemical properties of the molecule.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of abietane (B96969) diterpenoids like this compound. nih.govnih.gov Reversed-phase (RP) HPLC is the most common modality used for this class of compounds, offering excellent resolution and reproducibility. phenomenex.comnih.gov
In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The separation is achieved by eluting the sample with a polar mobile phase, which is typically a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.govchromatographyonline.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities that are often present in crude plant extracts. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the conjugated quinone system in this compound absorbs UV-visible light. mdpi.com
The following table summarizes typical parameters used in the HPLC analysis of abietane diterpenoids, which are applicable to this compound.
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) | Elutes compounds of varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Ensures optimal separation and peak shape. |
| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm | Detects and quantifies the analyte. |
| Column Temp. | 25 - 35 °C | Maintains consistent retention times. |
This interactive table provides an overview of common HPLC settings for the analysis of compounds similar to this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scielo.org.mx While this compound itself, with a molecular weight of 312.4 g/mol and multiple oxygen functional groups, is generally not volatile enough for direct GC analysis, the technique is highly applicable to the analysis of less polar, more volatile constituents of Salvia extracts, such as monoterpenes and sesquiterpenes. nih.govnih.govresearchgate.net
For a compound like this compound to be analyzed by GC, a chemical derivatization step would be necessary to increase its volatility. This typically involves converting the polar hydroxyl group into a less polar ether or ester, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process reduces the boiling point of the molecule, making it amenable to GC analysis.
Once derivatized, the sample would be injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). scielo.org.mx The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information. ekb.eg
| Parameter | Typical Specification | Purpose |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility of non-volatile compounds. |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Separates volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injector Temp. | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) | Separates compounds with different boiling points. |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Detects and identifies the separated compounds. |
This interactive table outlines typical GC parameters that would be applicable for the analysis of derivatized this compound.
The molecular structure of this compound, as an abietane diterpenoid, contains multiple stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). researchgate.netyoutube.comyoutube.commdpi.com Since different enantiomers of a chiral molecule can exhibit distinct biological activities, it is crucial to separate and analyze them. chromatographyonline.com Chiral chromatography, particularly chiral HPLC, is the most effective method for separating enantiomers. nih.govmdpi.commdpi.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for a broad range of natural products. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
For complex molecules like this compound, method development often involves screening different chiral columns and mobile phases. Normal-phase chromatography, using mobile phases like hexane/ethanol or hexane/isopropanol, is frequently employed for this purpose. nih.govrsc.org The ability to resolve the enantiomers of this compound is essential for stereoselective synthesis, pharmacological studies, and ensuring the enantiomeric purity of a potential therapeutic agent.
Spectroscopic Characterization Techniques for this compound Research
Spectroscopic techniques are vital for the unambiguous determination of a molecule's structure. For a novel natural product like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to elucidate the complete chemical structure. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to piece together the carbon skeleton and the relative stereochemistry of this compound.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ carbons. researchgate.netscielo.brnih.gov
2D NMR (COSY, HSQC, HMBC): 2D NMR experiments reveal correlations between different nuclei. wikipedia.orgharvard.edulibretexts.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule to build the complete structure. researchgate.netpreprints.org
The collective data from these experiments allow researchers to map out the entire connectivity of the this compound molecule.
| NMR Experiment | Information Provided |
| ¹H NMR | Number, chemical environment, and coupling of protons. |
| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). |
| COSY | ¹H-¹H spin-spin coupling correlations (connectivity). |
| HSQC | Direct ¹H-¹³C one-bond correlations. |
| HMBC | Long-range ¹H-¹³C two- and three-bond correlations. |
This interactive table summarizes the key NMR experiments and the structural information they provide for elucidating the structure of this compound.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. researchgate.net For this compound (C₂₀H₂₄O₃), HRMS would confirm its molecular formula by providing a precise mass measurement. nih.gov
Tandem Mass Spectrometry (MS/MS) is used to gain further structural information and to identify and quantify compounds in complex mixtures, such as biological fluids for metabolite studies. nih.govmdpi.comdtu.dklabrulez.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can help to confirm its identity. libretexts.orgchemguide.co.uknih.govmiamioh.edunih.gov
When coupled with liquid chromatography (LC-MS/MS), this technique is exceptionally powerful for metabolomics. It allows for the separation of this compound from its metabolites, which may be present in very low concentrations in samples like plasma or urine. By monitoring specific precursor-to-product ion transitions, researchers can develop highly sensitive and selective methods for quantifying this compound and tracking its metabolic transformation in the body. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible technique used for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. mdpi.com The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sphinxsai.com
While UV-Vis spectroscopy is a common technique for the quantification of organic molecules, specific validated methods for the direct quantification of this compound in research samples are not extensively detailed in the current literature. However, the general methodology would involve identifying the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent. researchgate.netpnrjournal.com A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at this λmax. pnrjournal.com The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve. pnrjournal.com For such a method to be validated, parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would need to be established according to standard guidelines. sphinxsai.compnrjournal.com
Hyphenated Analytical Techniques for Complex this compound Matrices
For the analysis of this compound in complex biological matrices, where selectivity and sensitivity are paramount, hyphenated techniques that couple a separation method with a detection method are indispensable. pnrjournal.com
LC-MS/MS and GC-MS for Trace Analysis of this compound in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the trace-level quantification of drugs and their metabolites in biological samples. nih.goviajps.com
LC-MS/MS: This technique combines the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. bioanalysis-zone.com While a specific LC-MS/MS method for this compound has not been detailed, a method for another diterpenoid, Salvinorin A, in human plasma and non-human primate cerebrospinal fluid (CSF) has been developed, which can serve as a model. nih.govresearchgate.netnih.gov This involves sample preparation, such as protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation on a C18 column and detection using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM). nih.govresearchgate.netnih.gov Such a method can achieve very low limits of quantification, in the range of ng/mL to pg/mL. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for the Analysis of a Diterpenoid (Salvinorin A) in Biological Fluids nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (C18) |
| Chromatography | C18 analytical column (e.g., 1 mm ID × 50 mm) |
| Mobile Phase | Acetonitrile/water gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ (Plasma) | 0.05 ng/mL |
| LLOQ (CSF) | 0.0125 ng/mL |
Note: This data is for Salvinorin A and is presented as a reference for potential method development for this compound.
GC-MS: This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like diterpenoids, a derivatization step is often required to increase their volatility. youtube.com A validated method for the determination of Salvinorin A in human urine utilized microextraction by packed sorbent (MEPS) followed by GC-MS/MS analysis. nih.gov This method demonstrated good linearity, precision, and accuracy with a limit of detection of 5 ng/mL. nih.gov A similar approach could potentially be developed for this compound, involving an extraction from the biological matrix and derivatization to make it amenable to GC-MS analysis. nih.govyoutube.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound Analysis
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high-efficiency separation capabilities of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov This hyphenated technique offers advantages such as short analysis times, high separation efficiency, and the requirement for very small sample volumes. openchemicalengineeringjournal.com The coupling is typically achieved through an electrospray ionization (ESI) interface, which generates gas-phase ions from the analytes separated in the capillary. nih.govnih.gov
Currently, there are no specific CE-MS methods published for the analysis of this compound. However, the technique has been widely applied to the analysis of a broad range of small molecules, including natural products and drugs in complex biological matrices. nih.govdiva-portal.org Given the charged nature or the potential to induce a charge on the this compound molecule, CE-MS could represent a viable alternative to LC-MS for its analysis, particularly in sample-limited situations. openchemicalengineeringjournal.com The development of a CE-MS method would involve optimizing the background electrolyte composition, pH, applied voltage, and MS parameters to achieve the desired separation and detection sensitivity for this compound. nih.govmdpi.com
Bioanalytical Method Development for this compound in Preclinical Samples
The development and validation of a bioanalytical method are essential steps in the preclinical development of a new chemical entity like this compound. nuvisan.com This process ensures the reliable quantification of the compound in biological matrices such as plasma, urine, or tissue homogenates, which is critical for pharmacokinetic, toxicokinetic, and metabolism studies. iajps.comnuvisan.com
A typical workflow for developing a bioanalytical method for this compound in preclinical samples, likely using LC-MS/MS due to its sensitivity and selectivity, would involve the following stages: nih.gov
Method Development : This includes the selection of an appropriate internal standard, optimization of sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), and optimization of chromatographic and mass spectrometric conditions. iajps.comnih.gov
Method Validation : The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). This involves assessing the method's selectivity, accuracy, precision, linearity, range, stability (in matrix and stock solutions under various storage conditions), and matrix effect. nih.govresearchgate.net
Sample Analysis : Once validated, the method can be applied to the analysis of samples from preclinical studies to determine the concentration of this compound. nih.gov
A fit-for-purpose validation strategy is often employed for preclinical studies, where the validation experiments are tailored to the specific requirements of the study. nih.gov
Table 2: Key Parameters for Bioanalytical Method Validation nih.gov
| Validation Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of repeated individual measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r) ≥0.99. |
| Stability | Chemical stability of the analyte in the biological matrix under specific conditions and time. | Concentration within ±15% of the initial concentration. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤15%. |
LLOQ: Lower Limit of Quantification
Preclinical Pharmacokinetics and Metabolism Research of Salvipisone
In Vitro Metabolic Stability Studies of Salvipisone
Detailed experimental data on the in vitro metabolic stability of this compound in hepatic microsomes and hepatocytes are not extensively available in the public domain. However, computational, or in silico, analyses have been performed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Hepatic Microsomal and Hepatocyte Metabolism of this compound
Specific studies detailing the metabolism of this compound using human or animal liver microsomes or hepatocytes have not been identified in the reviewed literature. Such studies are essential to determine the rate and extent of metabolism in the liver, a primary site for drug biotransformation. nih.gov
Cytochrome P450 and Other Enzyme-Mediated Transformations of this compound
While direct evidence of the specific cytochrome P450 (CYP) isoforms involved in this compound metabolism is not available, the biotransformation of other structurally related abietane-type diterpenes, such as Tanshinone I, has been studied. mdpi.com For these related compounds, oxidation has been identified as a dominant metabolic reaction in rat liver microsomes, with O-glucuronidation being a major phase II metabolic pathway in vivo. mdpi.com Phase I reactions, primarily catalyzed by the cytochrome P450 system, typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov Given the structural similarities, it can be hypothesized that this compound may also undergo oxidative metabolism mediated by CYP enzymes.
Identification and Structural Elucidation of this compound Metabolites
Characterization of Biotransformation Pathways for this compound
The specific biotransformation pathways of this compound have not been experimentally elucidated. General metabolic pathways for diterpenes often involve hydroxylation, catalyzed by cytochrome P450 enzymes, followed by conjugation reactions such as glucuronidation. nih.govmdpi.com
Preclinical In Vivo Pharmacokinetic Profiling of this compound
Experimental in vivo pharmacokinetic data for this compound from animal studies are not available in the published literature. However, in silico ADME predictions provide some initial insights into its potential pharmacokinetic profile. researchgate.net
In Silico ADME Predictions for this compound
| Property | Predicted Value | Implication |
| Physicochemical Properties | Molecular Weight: 312.4 g/mol | Compliant with general drug-likeness rules. nih.gov |
| XLogP3: 4.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. nih.govnih.gov | |
| Absorption & Distribution | --- | Data not available. |
| Metabolism | --- | Data not available. |
| Excretion | --- | Data not available. |
| Drug-likeness | --- | Data not available. |
This table is based on in silico predictions and does not represent experimental data.
An article on the preclinical pharmacokinetics and metabolism of the chemical compound “this compound” cannot be generated at this time.
A thorough search of available scientific literature and databases has revealed no specific studies detailing the preclinical pharmacokinetic properties of this compound. While research has been conducted on the antimicrobial and anti-biofilm activities of this compound, data regarding its absorption, distribution, metabolism, elimination, and excretion in animal models are not present in the public domain.
Consequently, the requested article, which was to be structured around specific subsections of preclinical pharmacokinetics and metabolism, cannot be created without the necessary foundational data. Information on the following topics for this compound is currently unavailable:
Absorption and Distribution Dynamics of this compound in Animal Models
Elimination and Excretion Routes of this compound in Preclinical Species
Interspecies Comparative Pharmacokinetics of this compound
Further research and publication in the field of pharmacokinetics are required before a comprehensive article on this specific compound can be accurately compiled.
Interactions of Salvipisone with Other Compounds and Biological Systems
Synergistic and Antagonistic Effects of Salvipisone in Combination Research
Research indicates that this compound exhibits synergistic effects when combined with certain antibiotics, particularly against resistant bacterial strains. Studies have shown that this compound, when used at half the minimum inhibitory concentration (MIC), demonstrates synergy with antibiotics from the beta-lactam, glycopeptide, and oxazolidinone groups against Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) nih.govresearchgate.netthieme-connect.demdpi.com. This synergy is believed to occur through mechanisms such as altering cell surface hydrophobicity and membrane permeability, rather than by affecting penicillin-binding protein (PBP2a) expression or penicillinase production researchgate.netthieme-connect.de.
Furthermore, this compound has demonstrated the ability to decrease the viability of cells within staphylococcal biofilms, thereby reducing the biofilm inhibitory concentration of certain antibiotics, such as oxacillin (B1211168) nih.govresearchgate.netthieme-connect.de. This suggests a potential role for this compound in combination therapies aimed at combating biofilm-associated infections, which are notoriously difficult to treat with conventional antibiotics alone nih.govresearchgate.net.
While the primary focus of available research is on synergistic effects, the concept of antagonism (where compounds reduce each other's effects) is a general consideration in combination research mdpi.com. However, specific studies detailing antagonistic effects of this compound in combination with other compounds are not extensively reported in the provided literature.
Modulation of Drug-Metabolizing Enzymes and Transporters by this compound
Information regarding this compound's direct modulation of drug-metabolizing enzymes and transporters is limited in the provided search results. General knowledge of drug metabolism indicates that Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are crucial for the oxidative metabolism of many drugs msdmanuals.comopenaccessjournals.compharmacologyeducation.orgwikipedia.org. Substances can inhibit or induce these enzymes, altering drug efficacy and safety msdmanuals.comopenaccessjournals.com. Similarly, efflux transporters like P-glycoprotein (P-gp) play a role in drug disposition, and their modulation can lead to drug-drug interactions medsafe.govt.nztg.org.aufrontiersin.org.
One study investigated the interaction of certain abietane-type diterpenoids with biological targets, including CYP450 enzymes and estrogen receptors scielo.brscielo.br. In this context, while 12-deoxy-salvipisone (a related compound) and other diterpenoids were tested, the results indicated no binding to cytochrome receptors. The same study also noted that these compounds might bind to other receptors like PPARγ, GR, AR, and TRβ scielo.br. However, this research focused on the cytotoxic effects of these compounds and did not directly assess this compound's impact on the activity or expression of drug-metabolizing enzymes or transporters.
Further research is needed to specifically elucidate this compound's potential to inhibit or induce CYP enzymes or its interaction with efflux transporters like P-glycoprotein.
Cross-Reactivity and Off-Target Interactions of this compound in Biological Systems
The provided literature offers some insights into potential off-target interactions, primarily in the context of cytotoxicity studies. In silico molecular docking studies of abietane-type diterpenoids, including 12-deoxy-salvipisone, suggested binding to tyrosine kinase pp60src, contributing to their cytotoxic activity scielo.brscielo.br. These studies also indicated potential binding to PPARγ, GR, AR, and TRβ receptors scielo.br. While these findings relate to related compounds and their cytotoxic mechanisms, they highlight the possibility of diterpenoids interacting with various protein targets.
One study mentioned that certain abietane (B96969) diterpenoids, including this compound, were evaluated for their potential to act as free radical scavengers and P-glycoprotein inhibitors bg.ac.rsnb.rs. However, the details of these specific interactions and their implications remain to be fully elucidated from the provided snippets.
The research on this compound's synergistic effects with antibiotics suggests that its mechanism of action against bacteria may involve altering cell surface hydrophobicity and membrane permeability, rather than direct interaction with intracellular bacterial targets like PBP2a researchgate.netthieme-connect.de. This points towards an interaction with bacterial cellular components, but the precise nature of these interactions and any potential cross-reactivity with mammalian cell components are not detailed.
Advanced Research Methodologies and Emerging Technologies in Salvipisone Studies
Salvipisone as a Probe for Chemical Biology and Target Validation
Chemical probes are essential tools in chemical biology for elucidating biological pathways and validating molecular targets. This compound, with its demonstrated biological activities, has the potential to serve as such a probe. Its ability to modulate cellular processes, such as its reported antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis, suggests it can be used to investigate the specific molecular targets responsible for these effects researchgate.netnih.gov. By using this compound to perturb biological systems, researchers can identify and validate key proteins or pathways involved in its observed activities, thereby contributing to target validation efforts in drug discovery thermofisher.comnih.govbiorxiv.org. The development of this compound analogs or derivatives could further enhance its utility as a targeted chemical probe, allowing for more specific investigations into its mechanisms of action and potential therapeutic applications sigmaaldrich.comchemicalprobes.org.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
Omics technologies, including genomics, proteomics, and metabolomics, offer a powerful means to comprehensively analyze the molecular landscape affected by this compound humanspecificresearch.orguninet.edufrontiersin.orgnih.gov.
Genomics and Transcriptomics: While direct studies on this compound's impact on genomic or transcriptomic profiles are not extensively detailed in the provided search results, these approaches could reveal changes in gene expression patterns in response to this compound treatment. This would help in identifying genes or pathways that are upregulated or downregulated, providing clues about this compound's cellular targets and mechanisms frontiersin.org.
Proteomics: Proteomic analysis can identify changes in protein abundance and post-translational modifications induced by this compound. Such studies could pinpoint specific proteins that this compound interacts with or whose functions are modulated, thereby offering direct evidence for target engagement and mechanism of action humanspecificresearch.orgfrontiersin.org. For instance, if this compound targets a specific enzyme, proteomics could reveal changes in the levels or activity of that enzyme or its associated proteins.
Metabolomics: Metabolomic profiling can provide a snapshot of the small molecule metabolites within a cell or organism under this compound treatment. By analyzing alterations in metabolic pathways, researchers can gain insights into how this compound affects cellular metabolism, energy production, or signaling cascades humanspecificresearch.orgfrontiersin.org. This can help in understanding the broader physiological consequences of this compound's action.
The integrated application of these omics technologies can provide a holistic view of this compound's molecular effects, enabling a deeper understanding of its biological impact and potential therapeutic relevance uninet.edu.
Microfluidic and Organ-on-a-Chip Systems for this compound Biological Assessment
Microfluidic and organ-on-a-chip (OoC) technologies offer advanced in vitro models that mimic human physiological conditions, providing a more accurate platform for assessing the biological activity of compounds like this compound microfluidics-innovation-center.commdpi.comxiahepublishing.comnih.govsciopen.com. These systems utilize microfluidic devices to recreate the microenvironment of tissues and organs, enabling the study of cellular responses under controlled conditions that closely resemble in vivo settings microfluidics-innovation-center.commdpi.com.
Mimicking Physiological Environments: OoC systems can be designed to replicate specific organ functions, including fluid flow, mechanical forces, and biochemical gradients microfluidics-innovation-center.commdpi.com. This allows for a more nuanced evaluation of this compound's efficacy and its interactions with cells in a context that is more physiologically relevant than traditional cell cultures.
Drug Screening and Assessment: By integrating this compound into these microfluidic platforms, researchers can conduct detailed assessments of its biological effects, such as its antibacterial activity against biofilms or its cytotoxic potential, in a manner that is more predictive of in vivo outcomes microfluidics-innovation-center.commdpi.comsciopen.com. The ability to control microenvironments and observe cellular responses in real-time makes OoCs valuable for understanding complex biological processes influenced by this compound.
While specific studies using OoCs for this compound are not detailed, the technology's general application in evaluating natural products and their biological activities suggests its potential utility for this compound research sciopen.com.
Advanced Imaging Techniques for Spatiotemporal Analysis of this compound Effects (e.g., Confocal Laser Scanning Microscopy for biofilm studies)
Advanced imaging techniques, particularly confocal laser scanning microscopy (CLSM), are crucial for visualizing the spatiotemporal effects of this compound at the cellular and subcellular levels, especially in complex structures like biofilms frontiersin.orgnih.gov.
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, three-dimensional imaging of biological samples, enabling the visualization of cellular structures, molecule localization, and dynamic processes within living cells or tissues frontiersin.orgnih.govembl.org. Studies have demonstrated the use of CLSM in evaluating the impact of compounds on bacterial biofilms, including assessing cell viability and the spatial distribution of biofilm components researchgate.netfrontiersin.orgnih.govibidi.com. For instance, research has shown that this compound can reduce the viability of staphylococcal biofilms, and CLSM, potentially combined with fluorescent stains or probes, could be used to visualize these effects directly, showing how this compound penetrates or disrupts the biofilm structure researchgate.netnih.govibidi.com.
Spatiotemporal Analysis: By employing time-lapse imaging with CLSM, researchers can track the dynamic changes induced by this compound over time and space. This is particularly valuable for understanding how this compound interacts with bacterial cells, its penetration into biofilms, or its effects on cellular processes in real-time nih.gov. The ability to visualize these dynamic interactions provides critical data for understanding this compound's mechanism of action and its effectiveness against microbial communities frontiersin.org.
These advanced imaging techniques provide unparalleled resolution and detail, allowing for a precise understanding of this compound's impact on biological systems at a microscopic level.
Future Research Directions and Persistent Challenges in Salvipisone Research
Addressing Unresolved Questions in the Mechanistic Understanding of Salvipisone
This compound has demonstrated notable antibacterial and anti-biofilm efficacy against a range of pathogens, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.netrsc.orgmdpi.com. Studies suggest that it can inhibit bacterial adhesion and disrupt established biofilms researchgate.netrsc.orgtaylorandfrancis.com. However, the precise molecular mechanisms underpinning these observed activities are not yet fully elucidated. Future research should prioritize identifying this compound's specific cellular targets and the biochemical pathways it modulates researchgate.nettaylorandfrancis.com. Understanding how it interacts with bacterial membranes, interferes with quorum sensing systems, or impacts essential metabolic processes is critical for its potential therapeutic development researchgate.nettaylorandfrancis.com. General mechanisms attributed to diterpenoids, such as restricting microbial oxygen uptake and oxidative phosphorylation, offer a starting point for specific investigations into this compound's mode of action taylorandfrancis.com. Further exploration into potential synergistic effects with conventional antibiotics, a promising strategy for combating resistance, also necessitates detailed mechanistic validation mdpi.comresearchgate.netnih.gov.
Exploration of Novel this compound Analogs and Their Academic Potential
The complex diterpenoid structure of this compound presents a valuable scaffold for the synthesis of novel analogs with potentially enhanced or modified biological activities researchgate.netbohrium.comekb.eg. The academic potential of this research lies in creating derivatives that could exhibit improved efficacy, better pharmacokinetic profiles, or increased target specificity compared to the parent compound. Structure-activity relationship (SAR) studies, involving modifications to this compound's abietane (B96969) diterpenoid core, could yield compounds with superior anti-biofilm or antimicrobial properties taylorandfrancis.comresearchgate.net. For instance, strategic alterations to the quinone moiety, isopropyl group, or the pentenyl side chain might unlock new therapeutic avenues. The synthesis and evaluation of such analogs would not only contribute to the discovery of new drug candidates but also deepen the understanding of diterpenoid chemistry and their pharmacological interactions researchgate.netbohrium.com.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a transformative approach to accelerating natural product drug discovery, including research on compounds like this compound rsc.orgknaw.nlhelmholtz-hips.decas.org. AI/ML tools can be employed to predict the biological activities of potential this compound analogs, identify novel molecular targets, and optimize extraction and synthesis methodologies rsc.orgknaw.nlhelmholtz-hips.decas.org. Machine learning algorithms excel at pattern recognition within large datasets, enabling the prediction of structure-activity relationships and even facilitating the de novo design of compounds inspired by this compound's chemical architecture knaw.nlhelmholtz-hips.de. AI can also aid in the dereplication process, ensuring that research efforts are focused on identifying novel chemical entities rather than re-identifying known compounds researchgate.net. A significant challenge in this area is the requirement for high-quality, standardized datasets to train AI models effectively, underscoring the need for rigorous experimental validation and data curation helmholtz-hips.de.
Development of Advanced Methodologies for this compound Research to Overcome Current Limitations
Research into natural products like this compound often encounters challenges related to isolation, purification, and characterization, particularly when dealing with complex plant matrices and low concentrations of the target compound researchgate.netmdpi.comfrontiersin.org. To address these hurdles, advanced analytical methodologies are essential. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (HPLC-NMR) are crucial for efficient separation and comprehensive structural elucidation researchgate.netmdpi.com. High-resolution mass spectrometry (HRMS) provides precise mass measurements for accurate molecular formula determination, while advanced NMR techniques, including 2D-NMR experiments, are indispensable for definitive structural confirmation researchgate.netmdpi.com. For biological evaluation, the development and implementation of standardized, high-throughput screening assays for antimicrobial and anti-biofilm activities are necessary to expedite the discovery process and enable robust comparative analyses researchgate.netresearchgate.net. Furthermore, combining computational modeling with experimental data can significantly streamline the research pipeline by prioritizing promising compounds and elucidating their potential interactions knaw.nlfrontiersin.org.
This compound: Known Biological Activities and Sources
| Biological Activity | Target Organisms/Conditions | Source Organisms | Key Research Findings/Notes |
| Antibacterial | Gram-positive bacteria (Staphylococcus aureus, MRSA, Staphylococcus epidermidis, MRSE, Enterococcus faecalis) | Salvia aethiopis, Salvia sclarea, Salvia verticillata, Salvia argentea | Exhibits bactericidal and bacteriostatic effects mdpi.comresearchgate.netrsc.orgmdpi.com. Less effective against Gram-negative bacteria researchgate.net. |
| Anti-biofilm | Staphylococcus aureus, Staphylococcus epidermidis | Salvia sclarea | Inhibits biofilm formation and viability; considered a potential anti-biofilm agent researchgate.netrsc.orgtaylorandfrancis.comnih.govnih.gov. |
| Cytotoxic | HL-60 and NALM-6 leukaemia cells | Salvia sclarea | Demonstrates relatively high cytotoxicity mdpi.com. |
Compound List
this compound
Carnosic acid
Carnosol
1-Oxoaethiopinone
Oleanolic acid
Betulinic acid
Amyrin
Resveratrol
Piperine
Capsaicin
Carvacrol
Thymol
Menthol
Geraniol
Sanguinarine
Indirubin
Gossypol
Clerodane diterpenoid (CD)
Acanthospermolides
Ent-kaurane diterpenes
Ent-pimarane diterpenes
Labdane diterpenes
Cupressic acid derivatives
Q & A
Q. What established protocols are recommended for synthesizing Salvipisone and verifying its structural purity?
this compound synthesis typically follows multi-step organic reactions, such as condensation or cyclization. To ensure purity:
- Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column (≥95% purity threshold) .
- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) . Cross-reference spectral data with published libraries .
- Document reaction conditions (e.g., solvent, temperature, catalyst) meticulously to enable reproducibility .
Q. Which in vitro assays are most reliable for initial screening of this compound's bioactivity?
Common assays include:
- Enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric readouts).
- Cell viability assays (MTT/XTT) using relevant cell lines (e.g., cancer, primary cultures).
- Binding affinity studies (surface plasmon resonance or microscale thermophoresis) . Standardize protocols with positive/negative controls and triplicate replicates to minimize variability .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Use logarithmic dosing (e.g., 0.1–100 µM) to capture sigmoidal curves.
- Select models based on target relevance (e.g., murine inflammation models for immunomodulatory studies).
- Include vehicle controls and blinded randomization to reduce bias .
Advanced Research Questions
Q. What experimental strategies address contradictory reports on this compound's efficacy across pharmacological studies?
Contradictions often arise from:
- Model-specific variables : Species differences in metabolism or target expression. Validate findings in ≥2 independent models .
- Pharmacokinetic variability : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
- Statistical rigor : Apply Bayesian meta-analysis to reconcile disparate datasets .
Q. How can multi-omics approaches elucidate this compound's mechanism of action (MoA)?
Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : TMT-labeled LC-MS/MS for pathway enrichment (e.g., NF-κB, MAPK).
- Metabolomics : NMR or GC-MS to track metabolic shifts. Use systems biology tools (e.g., STRING, KEGG) for network analysis .
Q. What methodologies improve reproducibility in this compound's in vivo studies?
- Pre-registration : Detail hypotheses, endpoints, and analysis plans before experimentation .
- Standardized husbandry : Control diet, light cycles, and cage density to minimize environmental confounders .
- Open data sharing : Publish raw datasets (e.g., via Zenodo) for independent validation .
Q. How should researchers optimize this compound's formulation for enhanced bioavailability?
- Solubility screening : Test in solvents like PEG-400 or cyclodextrin complexes.
- Nanocarrier systems : Use liposomal or polymeric nanoparticles for sustained release.
- Pharmacokinetic profiling : Conduct cassette dosing in rodents to compare formulations .
Methodological Resources
- Data Analysis : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .
- Conflict Resolution : Apply Bradford Hill criteria to assess causality in observational studies .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
